molecular formula C14H21ClN2O3 B1456179 2-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride CAS No. 1219964-10-9

2-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride

Cat. No. B1456179
CAS RN: 1219964-10-9
M. Wt: 300.78 g/mol
InChI Key: PDWZUJZQLOKKCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for ‘2-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride’ were not found, piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular formula of ‘2-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride’ is C14H21ClN2O3 . The molecule contains a total of 40 bond(s). There are 20 non-H bond(s), 8 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 secondary amine(s) (aliphatic), 1 nitro group(s) (aromatic), and 1 ether(s) (aromatic) .


Physical And Chemical Properties Analysis

The molecular weight of ‘2-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride’ is 300.781 Da . Other physical and chemical properties such as density, boiling point, melting point, and flash point were not found in the search results .

Scientific Research Applications

Synthesis of Medicinal Compounds

Piperidine derivatives, including 2-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride, are crucial in the synthesis of various medicinal compounds. They serve as building blocks in the construction of drugs due to their versatility in chemical reactions. The compound’s structure allows for the formation of multiple bonds and functional groups, leading to the creation of a diverse range of pharmacologically active molecules .

Pharmacological Research

In pharmacology, this compound is used to study its effects on biological systems. Its derivatives can exhibit a wide range of biological activities, making them valuable for developing new medications. Researchers explore its potential uses as anticancer, antiviral, antimalarial, antimicrobial, and antifungal agents .

Development of Anticancer Agents

The piperidine nucleus is a common feature in many anticancer drugs. 2-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride may be used to develop novel anticancer agents by modifying its structure to target specific cancer cells or pathways involved in tumor growth and metastasis .

Neuropharmacological Applications

This compound’s derivatives are also investigated for their neuropharmacological properties. They could potentially be used in the treatment of neurodegenerative diseases like Alzheimer’s or as antipsychotic agents. The compound’s ability to cross the blood-brain barrier makes it particularly useful in this field .

Analgesic and Anti-inflammatory Uses

Due to its structural flexibility, 2-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride can be modified to produce analgesic and anti-inflammatory drugs. These drugs can help manage pain and reduce inflammation in various medical conditions .

Antimicrobial and Antifungal Applications

The compound’s derivatives can be designed to disrupt the cell walls of bacteria and fungi, leading to their death. This makes them suitable candidates for developing new antimicrobial and antifungal treatments, which are crucial in the fight against drug-resistant strains .

properties

IUPAC Name

2-[2-(3-methyl-4-nitrophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3.ClH/c1-11-10-13(5-6-14(11)16(17)18)19-9-7-12-4-2-3-8-15-12;/h5-6,10,12,15H,2-4,7-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWZUJZQLOKKCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCC2CCCCN2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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